The synthesis of 1-[4-(Benzylamino)-2-quinazolinyl]-4-piperidinecarboxamide has been described in scientific literature, particularly in the context of developing new cardiotonic agents. A key step in its synthesis involves the alkylation of 2-imidazolidinone with a derivative containing the quinazoline and piperidine moieties. This reaction can yield both N-alkylated and S-alkylated products depending on the reaction conditions and the specific reagents used. []
The molecular structure of 1-[4-(Benzylamino)-2-quinazolinyl]-4-piperidinecarboxamide consists of a quinazoline ring system linked to a piperidine ring via a carboxamide group. The benzylamino substituent is attached to the quinazoline ring. The presence of multiple nitrogen atoms and aromatic rings suggests potential for interactions with biological targets through various mechanisms such as hydrogen bonding and pi-stacking. []
The chemical reactivity of 1-[4-(Benzylamino)-2-quinazolinyl]-4-piperidinecarboxamide is largely determined by the presence of the quinazoline, piperidine, and carboxamide functional groups. These groups can participate in various chemical reactions, including alkylation, acylation, and reactions with nucleophiles. []
While the precise mechanism of action of 1-[4-(Benzylamino)-2-quinazolinyl]-4-piperidinecarboxamide has not been fully elucidated, research suggests it exerts its cardiotonic effects through the modulation of calcium ion (Ca2+) handling within cardiac muscle cells. Specifically, it has been proposed to enhance the sensitivity of contractile proteins within these cells to calcium, thereby increasing the force of contraction. []
The primary scientific application of 1-[4-(Benzylamino)-2-quinazolinyl]-4-piperidinecarboxamide has been in the investigation of new cardiotonic agents for the potential treatment of congestive heart failure. Its ability to enhance cardiac contractility makes it a compound of interest for further research and development. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1